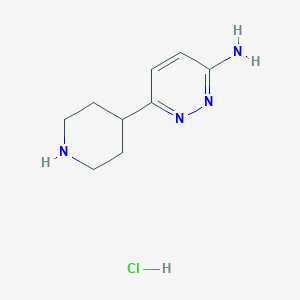

6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride

Description

Properties

IUPAC Name |

6-piperidin-4-ylpyridazin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.ClH/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2,(H2,10,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWELIGMLXUBWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Functionalization

The piperidine moiety is typically introduced via reductive amination or alkylation. A common approach involves 4-piperidone hydrochloride as the starting material. For example:

Pyridazine Ring Formation

The pyridazine core is constructed via cyclization or substitution:

-

Chloropyridazine intermediates (e.g., 3-chloro-6-phenylpyridazine) react with piperidine derivatives under basic conditions (K₂CO₃, KI) in dimethyl sulfoxide (DMSO) at 100°C, achieving 71–78% yields.

-

Amination : Subsequent treatment with aqueous ammonia or hydrazine hydrate introduces the amine group at position 3 of the pyridazine ring.

Table 1: Key Reaction Conditions for Classical Synthesis

Catalytic Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed couplings enable efficient aryl-aryl bond formation:

Buchwald-Hartwig Amination

For direct C–N bond formation between pyridazine and piperidine:

-

Catalyst System : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride with K₃PO₄ in toluene at 110°C (85% yield).

-

Microwave Assistance : Reduces reaction time from 24 h to 30 min while maintaining yields >80%.

Green Chemistry Approaches

Solvent Optimization

Catalyst Recycling

-

Heterogeneous Palladium : Supported on activated carbon or silica, enabling reuse for 5 cycles with <5% yield drop.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Classical Substitution | Low cost, scalable | Multi-step, moderate yields (70–80%) | 71–82% |

| Catalytic Coupling | High efficiency, single-step | Expensive catalysts, inert conditions | 75–85% |

| Green Chemistry | Eco-friendly, reduced waste | Requires specialized equipment | 80–89% |

Critical Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride exhibits significant pharmacological properties, primarily as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and immune responses. By inhibiting PDE4, this compound can increase intracellular cAMP levels, leading to anti-inflammatory effects.

Therapeutic Applications

The inhibition of PDE4 has been linked to several therapeutic applications:

- Respiratory Diseases : It is effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and improving airflow.

- Autoimmune Disorders : The compound shows promise in managing diseases like rheumatoid arthritis and multiple sclerosis by modulating immune cell activity.

- Skin Conditions : Its anti-inflammatory properties may benefit patients with atopic dermatitis and psoriasis.

- Cancer Treatment : Research indicates potential applications in oncology, particularly in targeting cancer cells through mechanisms involving apoptosis induction .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride:

Mechanism of Action

The mechanism by which 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular weights, and applications of 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride and related compounds:

*Estimated based on molecular formula C₉H₁₅ClN₄.

Key Observations

Core Heterocycle Influence :

- Pyridazine (target compound) offers distinct electronic properties compared to naphthyridine or pyrimidine . Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases.

- Oxadiazole (e.g., ) introduces rigidity and metabolic stability, whereas pyridine derivatives () are prone to halogen substitution reactions .

Substituent Effects: Piperidin-4-yl vs. Piperidin-3-yl: The position of the piperidine nitrogen (C4 vs. Piperidin-4-yl derivatives are more common in kinase inhibitors . Chloro/Bromo Substituents: Electron-withdrawing groups (e.g., Cl in , Br in ) increase electrophilicity, enabling cross-coupling reactions .

Therapeutic Applications :

- Naphthyridine derivatives () target proliferative diseases via nucleic acid splicing modulation, while oxadiazoles () are used in metal coordination . The target compound’s pyridazine core may favor kinase inhibition, akin to discontinued pyridazin-3-amine analogs .

Research Implications

- Synthetic Utility: The piperidin-4-yl group in the target compound enhances solubility and bioavailability compared to non-aminated analogs .

- Limitations : Discontinued pyridazin-3-amine derivatives () highlight challenges in stability or efficacy that the target compound may address through optimized substitution.

Biological Activity

6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride is a synthetic compound characterized by its unique structural features, which include a piperidine ring and a pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets such as enzymes and receptors. This article aims to provide a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride indicates the presence of nitrogen-containing heterocycles, which are critical for its biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in biological research.

The precise mechanism by which 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride exerts its effects is not fully elucidated. However, it is believed to interact with specific molecular targets, modulating various biochemical pathways. This interaction can lead to therapeutic effects in treating diseases, particularly those involving enzyme inhibition or receptor modulation.

Enzyme Inhibition

Research indicates that 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride exhibits notable inhibitory activity against several enzymes. For example, studies have shown its potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1), which is crucial for malaria parasite survival.

Table 1: In Vitro Potency Against PfCDPK1

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| 6-(Piperidin-4-YL)pyridazin-3-amine | 0.010 | High potency against PfCDPK1 |

| Other variants | Varies | Comparison with structurally similar compounds |

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against malaria. In vivo studies using mouse models have demonstrated significant reductions in parasitemia.

Table 2: In Vivo Efficacy Data

| Compound | Reduction in Parasitemia (%) | Dosage (mg/kg) |

|---|---|---|

| 6-(Piperidin-4-YL)pyridazin-3-amine | 44% | 50 |

| Control | 10% | - |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridazine and piperidine rings have shown significant effects on potency and selectivity.

Key Findings

- Substituent Effects : The introduction of different functional groups on the piperidine ring can enhance or diminish biological activity.

- Heterocyclic Variants : Compounds with additional heterocycles have been shown to improve aqueous solubility and metabolic stability while maintaining potency.

Table 3: SAR Analysis of Related Compounds

| Compound Variant | EC50 (μM) | Aqueous Solubility (μM) |

|---|---|---|

| Variant A | 0.020 | 15 |

| Variant B | 0.050 | 5 |

Case Studies

Several case studies highlight the potential applications of 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride in drug development:

- Antimalarial Development : In a study focusing on malaria treatment, the compound demonstrated significant efficacy in reducing parasitemia in infected mice.

- Enzyme Targeting : Another study emphasized its role as a selective inhibitor of PfCDPK1, showcasing its potential as a lead compound for developing new antimalarial drugs.

Q & A

Q. What are the recommended synthetic pathways for 6-(Piperidin-4-YL)pyridazin-3-amine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, substitution, and salt formation. For example:

Pyridazine Core Formation : Cyclization of a diketone precursor with hydrazine derivatives under reflux conditions.

Piperidine Substitution : Introduce the piperidin-4-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) followed by recrystallization.

Key intermediates should be characterized using NMR and mass spectrometry. Adjust reaction conditions (e.g., temperature, catalyst) based on yield optimization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC/LC-MS : To assess purity (>95%) and detect impurities (e.g., unreacted intermediates). A C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile is recommended .

- NMR Spectroscopy : Confirm molecular structure via H and C NMR, focusing on pyridazine ring protons (δ 8.0–9.0 ppm) and piperidine signals (δ 1.5–3.0 ppm).

- Elemental Analysis : Verify stoichiometry of the hydrochloride salt (C/H/N/Cl ratios).

Q. What biological targets are hypothesized for this compound?

Methodological Answer: While the exact mechanism is unconfirmed, structurally similar pyridazine derivatives interact with:

- Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) : Validate via enzymatic assays using benzylamine as a substrate and monitoring hydrogen peroxide production .

- GPCRs or Kinases : Screen against target panels using radioligand binding or fluorescence polarization assays.

Prioritize targets based on computational docking studies (e.g., AutoDock Vina) to identify high-affinity binding pockets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., cyclization).

- Machine Learning : Train models on reaction yield data to predict optimal conditions (solvent, catalyst, temperature) .

- Molecular Dynamics : Simulate solubility and stability in physiological buffers to guide formulation.

Tools like Gaussian or ORCA are recommended for quantum calculations .

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., SSAO activity assays ).

- Orthogonal Assays : Compare results from enzymatic assays (e.g., spectrophotometric) with cellular models (e.g., leukocyte migration assays ).

- Meta-Analysis : Pool data from structurally analogous compounds to identify trends in target selectivity or off-target effects .

Q. What strategies improve reaction yield and scalability for this compound?

Methodological Answer:

- Design of Experiments (DOE) : Use fractional factorial designs to test variables (e.g., stoichiometry, solvent polarity).

- High-Throughput Screening : Automate reaction condition testing with microreactors.

- Process Intensification : Explore continuous-flow synthesis to enhance heat/mass transfer and reduce side reactions .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How to validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- Specificity : Test for interference from plasma proteins or metabolites using spiked samples.

- Linearity : Calibrate over 1–100 µM range in PBS or simulated biological fluid.

- Accuracy/Precision : Perform spike-recovery experiments (n=6) with ≤15% RSD.

Reference the buffer system in (ammonium acetate, pH 6.5) for HPLC mobile phases .

Q. What experimental designs are recommended for studying enzyme inhibition kinetics?

Methodological Answer:

Q. How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.